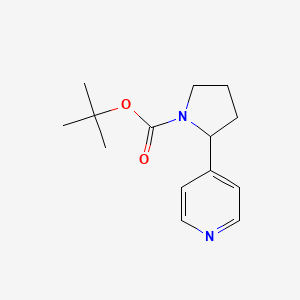

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a pyridin-4-yl substituent at the 2-position of the pyrrolidine ring. This compound is widely utilized as a synthetic intermediate in medicinal chemistry due to the Boc group’s ability to protect amines during multi-step reactions . Its molecular formula is inferred as C₁₄H₁₉N₂O₂ based on structural analogs (e.g., ). Synthesis typically involves photoredox-mediated decarboxylative coupling (e.g., using Boc-proline and pyridine derivatives) with yields up to 69% after purification by preparative TLC .

Properties

IUPAC Name |

tert-butyl 2-pyridin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERJWJYZAWNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylative Arylation from (tert-butoxycarbonyl)proline and Isonicotinonitrile

One prominent method involves the decarboxylative arylation of (tert-butoxycarbonyl)proline with isonicotinonitrile to yield tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate. This process leverages a catalytic system based on iridium complexes under visible light irradiation.

- Catalyst and Base Screening: Commercial kits containing iridium-based homogeneous catalysts combined with organic or inorganic bases were screened to identify optimal conditions.

- Reaction Conditions: Typical conditions include irradiation at 430 nm, room temperature or slightly elevated temperatures (~60°C), and reaction times ranging from 30 to 50 minutes.

- Solvent: Dimethylacetamide (DMA) was found to be effective for this transformation.

- Yield: The reaction achieved yields around 58% for the target compound under optimized conditions.

- Selectivity: High selectivity (>80%) was observed with appropriate catalyst-base combinations.

This method also demonstrated applicability to various substituted aryl halides and heterocycles, including pyridinyl derivatives, confirming its versatility.

Palladium-Catalyzed Cross-Coupling Using Boc-Protected Pyrrolidine Precursors

Another preparation route involves palladium-catalyzed cross-coupling reactions starting from Boc-protected pyrrolidine derivatives and aryl halides bearing the pyridin-4-yl moiety.

- Catalysts and Ligands: Pd2(dba)3 with XantPhos as a ligand.

- Bases: tert-Butoxide salts (e.g., t-BuONa) are used to facilitate the coupling.

- Solvent and Temperature: Reactions are typically conducted in toluene at elevated temperatures (around 110°C).

- Reaction Time: Approximately 12 hours under nitrogen atmosphere.

- Purification: The crude product is purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.

- Outcome: This method provides access to the target compound with good purity and yields, supporting its use in complex molecule synthesis.

General Synthetic Sequence Using Boc-Proline

A common synthetic approach involves:

- Starting Material: (tert-butoxycarbonyl)proline, which provides the pyrrolidine ring and Boc protection.

- Arylation Step: Introduction of the pyridin-4-yl group via electrophilic substitution or cross-coupling.

- Optimization: Reaction parameters such as residence time, temperature, and light irradiation power are optimized to maximize conversion and selectivity.

- Isolation: Standard organic extraction, drying, and chromatographic purification yield the final compound.

This approach benefits from the commercial availability of Boc-proline and the modularity of the arylation step, allowing for diverse substitutions.

Reaction Condition Optimization and Findings

The following table summarizes key reaction parameters and their effects on the synthesis of this compound and related compounds:

| Parameter | Range Tested | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|---|

| Temperature | 25°C to 80°C | ~60°C | Increased temperature improved conversion |

| Reaction Time | 30 min to 16 h | 30-50 min | Longer times did not significantly improve yield |

| Light Irradiation | 430 nm wavelength | 430 nm, visible light | Required for iridium-catalyzed decarboxylation |

| Solvent | DMA, toluene, others | DMA for iridium catalysis, toluene for Pd coupling | Solvent choice critical for catalyst efficiency |

| Catalyst Loading | Varied | Commercial kit nominal loading | Consistent with high purity and activity |

| Base | Organic/inorganic bases | t-BuONa or similar bases | Base choice affected selectivity and conversion |

These optimizations led to yields ranging from 26% to 77% for various substituted analogs, with the pyridin-4-yl derivative typically around 58% yield under optimal conditions.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalyst System | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Decarboxylative Arylation | (tert-butoxycarbonyl)proline + isonicotinonitrile | Iridium-based catalysts | Visible light (430 nm), DMA, 30-50 min, ~60°C | ~58 | Mild conditions, photoredox catalysis |

| Pd-Catalyzed Cross-Coupling | Boc-protected pyrrolidine + aryl halide (pyridin-4-yl) | Pd2(dba)3 + XantPhos | Toluene, t-BuONa, 110°C, 12 h | Variable | High temperature, requires inert atmosphere |

| Boc-Proline Arylation (General) | (tert-butoxycarbonyl)proline + aryl halide or electrophile | Various (Ir, Pd) | Optimized per substrate | 26-77 | Versatile, applicable to substituted analogs |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen. Deprotection under acidic conditions generates a secondary amine, which can undergo further functionalization:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic Deprotection | HCl in dioxane or TFA in DCM | Removal of tert-butyl group | 85–92% | |

| SN2 Alkylation | Alkyl halides, base (e.g., K2CO3) | N-alkylation of pyrrolidine nitrogen | 60–75% |

Mechanistic Insight :

-

The tert-butyl group stabilizes the carbamate intermediate during deprotection, minimizing side reactions.

-

Steric hindrance from the tert-butyl group slows alkylation kinetics unless activated by polar aprotic solvents.

Oxidation Reactions

The pyrrolidine ring and pyridinyl group participate in oxidation processes:

| Substrate Site | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine ring | RuCl₃ | Pyrrolidinone derivative | 58% | |

| Pyridinyl nitrogen | mCPBA | N-oxide derivative | 45–50% |

Key Findings :

-

RuCl₃ selectively oxidizes the pyrrolidine ring to a lactam without affecting the pyridine ring .

-

Pyridine N-oxidation enhances electrophilicity for subsequent functionalization.

Cross-Coupling Reactions

The pyridinyl substituent enables transition-metal-catalyzed coupling reactions:

| Reaction Type | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | TMS acetylene, THF, 60°C | 66% | |

| Suzuki-Miyaura Coupling | Pd(dba)₂, SPhos | Aryl boronic ester, K₃PO₄ | 31–36% |

Mechanistic Notes :

-

The pyridine’s electron-withdrawing nature facilitates oxidative addition in Pd-catalyzed couplings .

-

Steric bulk from the tert-butyl group limits coupling efficiency at the pyrrolidine ring.

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation under controlled conditions:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Saturated pyrrolidine derivative | >90% cis |

Implications :

-

Hydrogenation modifies ring conformation, impacting biological activity in pharmaceutical intermediates.

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent reactivity:

| Reaction | Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH (aq), reflux | Carboxylic acid formation | Prodrug activation | |

| Epimerization | NaOH in EtOH, 100°C | Racemization at C2 | Stereochemical control |

Notable Observation :

-

Epimerization under basic conditions enables stereochemical diversification, critical for structure-activity studies .

Functionalization via C–H Activation

Directed C–H functionalization leverages the pyridine as a directing group:

| Reaction | Catalyst | Site | Yield | Source |

|---|---|---|---|---|

| Arylation | Rh(I) complexes | C3 of pyridine | 45% | |

| Alkylation | Pd(OAc)₂, ligands | C2 of pyrrolidine | 36% |

Limitations :

-

Steric hindrance from the tert-butyl group restricts access to certain C–H bonds.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate has shown promise in the development of new pharmaceuticals, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further research into therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

Preliminary studies indicate that this compound exhibits significant biological activity, including potential effects on:

- Neurotransmitter modulation : Interaction with nAChRs suggests a role in modulating neurotransmitter release.

- Antidepressant properties : Some derivatives have shown potential antidepressant-like effects in animal models.

Further investigations are necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound .

Synthesis Methodologies

Various synthesis methods have been documented for producing this compound. These methods typically involve:

- Reactions of pyrrolidine derivatives with pyridine-based reagents : This approach allows for the introduction of the pyridine moiety at the desired position.

- Carboxylation techniques : Methods such as the use of carbon dioxide under specific conditions can be employed to introduce the carboxylate functional group effectively.

These synthesis routes enable efficient production, facilitating further exploration of the compound's properties and applications .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. Preliminary findings suggest:

- High binding affinity to nAChRs, indicating potential as a lead compound for drug development.

Further research is needed to fully understand these interactions and their implications for drug design .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The tert-butyl ester group can also affect the compound’s solubility and stability, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyrrolidine derivatives, focusing on substituents, synthesis, and applications:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Structural Complexity and Bioactivity: The addition of a cyclopropane-carboxamido group (compound (R)-7) increases molecular weight and introduces hydrogen-bonding sites, enhancing target affinity for GSK-3β . Thiadiazole-phenoxy hybrids (compound 44) leverage π-π stacking and hydrogen bonding for antiviral activity against SARS-CoV-2 .

Synthetic Flexibility: Photoredox catalysis () enables efficient α-functionalization of amino acids, while reductive amination () facilitates stereoselective synthesis.

Vinyl spacers (compound 49) enhance rigidity, which may optimize receptor binding in peptide-derived therapeutics .

Stereochemical Considerations :

- Enantiomeric forms (e.g., ) highlight the importance of chirality in pharmacokinetics and target selectivity.

Applications :

- While the parent compound serves as a versatile intermediate, derivatives are tailored for specific targets: neuroprotection (GSK-3β inhibitors), antiviral activity , and metabolic stability .

Biological Activity

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS No. 1352523-17-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C14H20N2O2

- Molecular Weight: 248.325 g/mol

- Synonyms: this compound

Mechanisms of Biological Activity

Research indicates that compounds similar to tert-butyl 2-(pyridin-4-yl)pyrrolidine derivatives exhibit various biological activities, including:

- Inhibition of Enzymatic Activity: These compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Properties: Pyridine and pyrrolidine derivatives have shown antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- The presence of the pyridine ring is crucial for maintaining activity against specific targets.

- Modifications to the carboxylate group can enhance potency or selectivity.

Case Study 1: Inhibition of PHGDH

A study focused on the inhibition of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, demonstrated that similar compounds could effectively reduce enzyme activity. The findings indicated that certain structural features contributed significantly to the inhibitory effects observed in vitro .

Case Study 2: Antibacterial Activity

Research on pyrrole derivatives has highlighted their potential as antibacterial agents. Compounds with similar structures to tert-butyl 2-(pyridin-4-yl)pyrrolidine showed significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests a promising avenue for developing new antibiotics based on these scaffolds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.325 g/mol |

| CAS Number | 1352523-17-1 |

| Biological Activities | Enzyme inhibition, Antimicrobial |

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate in academic research?

A widely cited method involves photoredox catalysis. For example, Ir(p-F(t-Bu)-ppy)₃ (0.02 equiv.), Boc-Pro-OH (4.0 equiv.), CsF (4.0 equiv.), and 4-pyridinecarbonitrile (1.0 equiv.) in DMSO under visible light irradiation yield the target compound via decarboxylative arylation. This approach leverages α-amino acid derivatives as starting materials, enabling rapid access to structurally complex pharmacophores . Alternative routes include multi-step functionalization of pyrrolidine scaffolds, such as tert-butyl-protected intermediates undergoing nucleophilic substitution or coupling reactions, followed by purification via silica gel chromatography .

Q. What safety precautions are recommended when handling this compound?

Key safety measures include:

- Respiratory/eye protection : Use NIOSH-approved masks and goggles due to potential dust/aerosol exposure .

- Glove selection : Nitrile gloves are recommended to prevent dermal contact .

- Emergency protocols : Ensure access to eyewash stations and washing facilities. Avoid ignition sources (e.g., sparks, open flames) due to flammability risks .

- Regulatory compliance : Adhere to GHS guidelines and local regulations for hazardous chemical storage and disposal .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-protection integrity. For example, pyrrolidine protons typically resonate between δ 1.4–4.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₄H₂₁N₂O₂: 261.1603) .

- Polarimetry : Chiral centers are analyzed via specific rotation (e.g., [α]²⁵D values) to confirm enantiomeric purity .

Advanced Research Questions

Q. How can photoredox conditions be optimized for decarboxylative arylation in its synthesis?

Optimization strategies include:

- Catalyst screening : Evaluate Ir(III) or Ru(II) complexes (e.g., Ir(ppy)₃ vs. [Ru(bpy)₃]²⁺) for improved quantum yield .

- Solvent effects : Polar aprotic solvents like DMSO enhance charge transfer, while DMF may reduce side reactions .

- Additive tuning : CsF or K₂CO₃ can stabilize intermediates; stoichiometric adjustments (e.g., 1.5–4.0 equiv. of base) improve yields .

- Light intensity : Adjust LED wavelength (450–470 nm) and irradiation time (6–24 hrs) to balance reaction rate and byproduct formation .

Q. How to analyze potential side reactions during synthesis?

- TLC monitoring : Use ethyl acetate/hexane (1:3) to track Boc-deprotection or pyrrolidine ring-opening byproducts .

- Mass spectrometry : Identify intermediates via LC-MS (e.g., m/z 245.1 for de-Boc species) .

- Kinetic studies : Quench aliquots at intervals to quantify reaction progress and model activation energy barriers .

Q. How to resolve contradictions in spectroscopic data across studies?

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to distinguish overlapping NMR signals (e.g., pyrrolidine C-2 vs. pyridine C-4) .

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring inversion) by acquiring spectra at 25°C and −40°C .

- Cross-validation : Compare HRMS and X-ray crystallography data to confirm structural assignments .

Methodological Guidance

Q. What purification techniques are effective for isolating this compound?

- Flash chromatography : Use hexane/ethyl acetate (gradient elution, 10–50% EtOAc) to separate Boc-protected products from unreacted starting materials .

- Recrystallization : Ethanol/chloroform (1:10) yields high-purity crystals (≥95%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers or regioisomers .

Q. How to design analogs to study structure-activity relationships (SAR)?

- Scaffold modification : Replace pyridin-4-yl with pyridin-3-yl or isonicotinate groups to assess electronic effects .

- Boc replacement : Substitute tert-butyl with allyl or benzyl carbamates to modulate steric bulk .

- Functional group addition : Introduce halogen atoms (e.g., Br, I) at the pyrrolidine 3-position for cross-coupling versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.